Ferroptosis Inhibition: Formula-Matched Evidence
A compound with the identical molecular formula C15H11ClN2O2, referred to as Ferroptosis-IN-3 (Compound 25), has been reported to inhibit RSL3-induced ferroptosis with an EC50 of 8.6 nM in HT-1080 cells and exhibits radical-scavenging activity (DPPH EC50: 3.94 μM; ABTS EC50: 6.3 μM) [1]. This represents a class-level inference for CAS 921814-41-7, contingent upon structural identity confirmation. No direct comparator data against structurally related 2-oxoindoline benzamides are currently available for this endpoint.
| Evidence Dimension | Inhibition of RSL3-induced ferroptosis (EC50) |
|---|---|
| Target Compound Data | 8.6 nM (Ferroptosis-IN-3, molecular formula match for C15H11ClN2O2) |
| Comparator Or Baseline | No direct comparator data available within the same assay system for structurally confirmed 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. |
| Quantified Difference | Not calculable; identity of the tested compound as CAS 921814-41-7 is unconfirmed. |
| Conditions | HT-1080 fibrosarcoma cells; RSL3-induced ferroptosis model. |
Why This Matters
Until the structural identity of the tested compound is unequivocally confirmed as CAS 921814-41-7, this ferroptosis potency data cannot be reliably attributed to the target compound for procurement or selection purposes.
- [1] Ying Danzhi, et al. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 2023, 115913. View Source
